![molecular formula C20H24O5 B569017 Gibberellin A5 methyl ester CAS No. 15355-45-0](/img/structure/B569017.png)
Gibberellin A5 methyl ester
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Overview
Description
Gibberellin A5 methyl ester is a variant of the gibberellin plant hormones . It is a pentacyclic diterpenoid that plays a crucial role in promoting growth and development in plants .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the conversion of gibberellin A3 to gibberellin A5 using thionyl chloride . Another method involves a concise synthesis from the cheap diterpenoid andrographolide .Molecular Structure Analysis
The molecular formula of this compound is C20H24O5 . It is a tetracyclic diterpene acid with either 19 or 20 carbon atoms .Chemical Reactions Analysis
In one chemical reaction, gibberellin A3 methyl ester reacts with thionyl chloride to produce mainly 1β-chlorothis compound .Physical And Chemical Properties Analysis
This compound has an average mass of 330.375 Da and a monoisotopic mass of 330.146729 Da . It is a polar molecule but does not have a hydrogen atom attached directly to an oxygen atom .Scientific Research Applications
Solvolysis Study : Gibberellin A5 methyl ester's solvolysis was examined, providing insights into its chemical behavior. The study explored the conversion of gibberellin A1 methyl ester into gibberellin A5, involving intermediate products like 2α-chloro-2,3-dihydrothis compound (Macmillan & Pryce, 1967).
Chromatographic Separation : Research on thin-layer chromatography for separating various gibberellins, including this compound, was conducted. This method aids in the identification and separation of different gibberellins in plants (Cavell, Macmillan, Pryce, & Sheppard, 1967).
Conversion Processes : A study described a high-yield conversion of gibberellin A3 to gibberellin A5, including the preparation of radioactive gibberellin A5 for research purposes (Bearder, Kirkwood, & Macmillan, 1981).
Synthesis of Glucosyl Conjugates : Gibberellin A5 glucosyl conjugates were synthesized for potential applications in plant hormone studies. These conjugates' structures were confirmed through mass spectrometry and NMR spectroscopy (Schneider & Schmidt, 1994).
Metabolite Identification in Gibberella fujikuroi : A study investigated the metabolic pathways of gibberellins, including Gibberellin A5, in the fungus Gibberella fujikuroi. This research enhances understanding of gibberellin biosynthesis and metabolism in fungi (Bakker, Cook, Jefferies, & Knox, 1974).
Biological Activity Study : The biological activity of gibberellin A5 and its conjugates was assessed, comparing their effects with free gibberellins in various plant assays. This research provides insights into the role of gibberellin conjugates in plant growth and development (Sembdner, Borgmann, Schneider, Liebisch, Miersch, Adam, Lischewski, & Schrefber, 2004).
Mechanism of Action
Target of Action
Gibberellin A5 methyl ester, like other gibberellins, primarily targets plant cells . It plays a crucial role in the regulation of plant growth and development .
Mode of Action
The mode of action of this compound is similar to that of other gibberellins. It interacts with its targets, primarily plant cells, to regulate growth and development . The exact molecular interactions are still under investigation.
Biochemical Pathways
This compound is part of the gibberellin metabolic pathway. This pathway regulates numerous developmental processes throughout the plant life cycle . The pathway involves various enzymes, including those responsible for the biosynthesis and catabolism of gibberellins .
Pharmacokinetics
Like other gibberellins, it is likely to be absorbed and distributed throughout the plant, metabolized, and then excreted .
Result of Action
The action of this compound results in the regulation of plant growth and development . It can stimulate processes such as stem elongation, germination, and flowering .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of other hormones, light conditions, temperature, and water availability can all impact the effectiveness of gibberellins .
properties
IUPAC Name |
methyl (1R,2R,5S,8S,9S,10R,11R)-5-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-12-ene-9-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O5/c1-11-9-18-10-19(11,23)8-5-12(18)20-7-4-6-17(2,16(22)25-20)14(20)13(18)15(21)24-3/h4,6,12-14,23H,1,5,7-10H2,2-3H3/t12-,13-,14-,17-,18+,19+,20-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIAZKTCYLHEASA-HOWNIQBVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C=CCC3(C1C(C45C3CCC(C4)(C(=C)C5)O)C(=O)OC)OC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12C=CC[C@@]3([C@@H]1[C@@H]([C@]45[C@H]3CC[C@](C4)(C(=C)C5)O)C(=O)OC)OC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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